Cas no 2137649-04-6 (5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole)

5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole
- 2137649-04-6
- EN300-843432
- 5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole
-
- インチ: 1S/C8H13BrN2S/c1-5(9)6-7(8(2,3)4)10-11-12-6/h5H,1-4H3
- InChIKey: WRHUTWFWSATFCQ-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C1=C(C(C)(C)C)N=NS1
計算された属性
- せいみつぶんしりょう: 247.99828g/mol
- どういたいしつりょう: 247.99828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843432-0.5g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 95% | 0.5g |
$1577.0 | 2024-05-21 | |
Enamine | EN300-843432-0.1g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 95% | 0.1g |
$1447.0 | 2024-05-21 | |
Enamine | EN300-843432-1g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 1g |
$1643.0 | 2023-09-02 | ||
Enamine | EN300-843432-10.0g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 95% | 10.0g |
$7065.0 | 2024-05-21 | |
Enamine | EN300-843432-5g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 5g |
$4764.0 | 2023-09-02 | ||
Enamine | EN300-843432-2.5g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 95% | 2.5g |
$3220.0 | 2024-05-21 | |
Enamine | EN300-843432-5.0g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 95% | 5.0g |
$4764.0 | 2024-05-21 | |
Enamine | EN300-843432-0.25g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 95% | 0.25g |
$1513.0 | 2024-05-21 | |
Enamine | EN300-843432-1.0g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 95% | 1.0g |
$1643.0 | 2024-05-21 | |
Enamine | EN300-843432-0.05g |
5-(1-bromoethyl)-4-tert-butyl-1,2,3-thiadiazole |
2137649-04-6 | 95% | 0.05g |
$1381.0 | 2024-05-21 |
5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazoleに関する追加情報
Recent Advances in the Study of 5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole (CAS: 2137649-04-6)
The compound 5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole (CAS: 2137649-04-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole, which serves as a key intermediate in the preparation of various biologically active molecules. The presence of the bromoethyl group at the 5-position and the tert-butyl group at the 4-position of the thiadiazole ring imparts significant reactivity, making it a valuable building block for the construction of more complex structures. Researchers have successfully utilized this compound in the synthesis of novel heterocyclic compounds with potential antimicrobial and anticancer properties.
In terms of biological activity, preliminary in vitro studies have demonstrated that 5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole exhibits moderate inhibitory effects against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for the development of new antibacterial agents. Furthermore, molecular docking studies have revealed that this compound can interact with key enzymatic targets involved in bacterial cell wall synthesis, providing a plausible mechanism for its observed activity.
Beyond its antimicrobial potential, recent investigations have explored the anticancer properties of derivatives derived from 5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole. Structure-activity relationship (SAR) studies have identified specific modifications that enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These modifications often involve the introduction of additional functional groups that improve binding affinity to molecular targets such as tubulin or topoisomerase II.
The pharmacokinetic profile of 5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole and its derivatives has also been a subject of recent research. Studies have shown that the compound exhibits reasonable metabolic stability in liver microsomes, although further optimization may be required to improve its bioavailability. Advanced formulation strategies, including nanoparticle-based delivery systems, are currently being explored to address these challenges and enhance the therapeutic potential of this compound class.
In conclusion, 5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole represents a promising scaffold in medicinal chemistry with diverse biological activities. Ongoing research efforts are focused on optimizing its structure for improved efficacy and safety profiles, as well as exploring its potential in combination therapies. The compound's unique chemical properties and demonstrated biological effects make it a valuable subject for continued investigation in the field of drug discovery and development.
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